2-propylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylaniline hydrochloride is an organic compound with the molecular formula C9H13N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propyl group at the second position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Aniline is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.
- The reaction mixture is heated to facilitate the alkylation process.
- The product, 2-propylaniline, is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro-2-propylaniline, 2-propylquinone.
Reduction: 2-Propylcyclohexylamine.
Substitution: 2-Nitropropylaniline, 2-Sulfonylpropylaniline, 2-Halopropylaniline.
Scientific Research Applications
2-Propylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
4-Propylaniline: The propyl group is attached at the fourth position instead of the second.
2-Ethylaniline: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Propylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Its distinct properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
93561-38-7 |
---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.